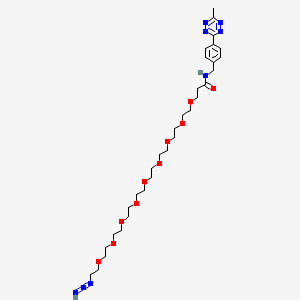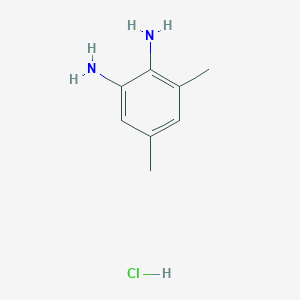
1,2-Diamino-3,5-dimethylbenzene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diamino-3,5-dimethylbenzene hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of benzene, featuring two amino groups (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various chemical products and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diamino-3,5-dimethylbenzene hydrochloride can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethyl-1,2-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm. The resulting 1,2-diamino-3,5-dimethylbenzene is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The reduction step is followed by crystallization and purification processes to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diamino-3,5-dimethylbenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives when reacted with 1,2-dicarbonyl compounds.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,2-Diamino-3,5-dimethylbenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,2-diamino-3,5-dimethylbenzene hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, altering the oxidative state of target molecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-1,2-phenylenediamine
- 4,5-Dimethyl-1,2-phenylenediamine
- 3,4-Diaminotoluene
Uniqueness
1,2-Diamino-3,5-dimethylbenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both amino and methyl groups allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
3,5-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,9-10H2,1-2H3;1H |
Clé InChI |
ZCIALPGPOASXND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


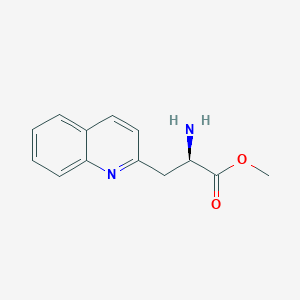
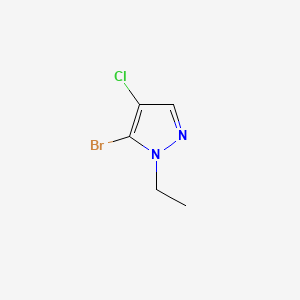
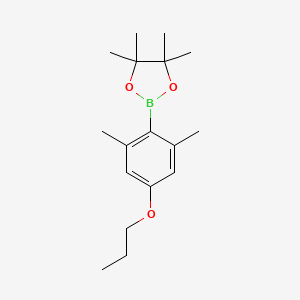
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)

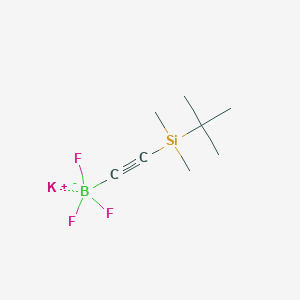
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
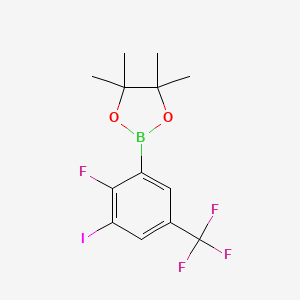


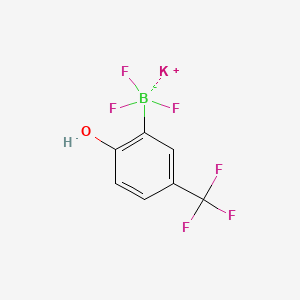
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
